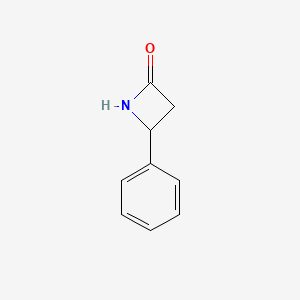

4-Phenylazetidin-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-phenylazetidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c11-9-6-8(10-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWKMQPSNTJCASD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40340957 | |

| Record name | 4-phenylazetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5661-55-2 | |

| Record name | 4-phenylazetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylazetidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Phenylazetidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenylazetidin-2-one, a member of the β-lactam family, represents a core structural motif of significant interest in medicinal chemistry and synthetic organic chemistry. The strained four-membered ring of the azetidinone core is a key feature in the biological activity of a wide range of therapeutic agents, most notably the β-lactam antibiotics. The phenyl substituent at the 4-position imparts specific stereochemical and electronic properties that influence its reactivity, stability, and potential as a building block for more complex molecules. This guide provides a comprehensive overview of the known physicochemical properties of this compound, details established methodologies for their determination, and discusses the implications of these properties for its application in research and drug development.

Molecular Structure and Identification

The foundational characteristics of this compound are summarized in the table below, providing a clear identification of this compound.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-phenyl-2-azetidinone | |

| CAS Number | 5661-55-2 | [1] |

| Molecular Formula | C₉H₉NO | [1] |

| Molecular Weight | 147.17 g/mol | [1] |

| Physical Form | Colorless solid | [1] |

| Purity (Commercial) | 97%+ | [1] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its handling, formulation, and application in various chemical and biological systems.

Melting Point

The melting point is a critical indicator of the purity of a crystalline solid. For this compound, a specific experimental value is not consistently reported in publicly available literature, with many sources citing "not determined" or "n/a".[1][2] However, based on structural analogy with other azetidin-2-one compounds, a melting point in the range of 80-120°C can be anticipated.[3] The parent azetidin-2-one has a melting point of 72-77°C, and the addition of a phenyl group is expected to increase this value due to enhanced intermolecular interactions.[3]

Experimental Protocol: Melting Point Determination (Capillary Method)

This protocol describes a standard laboratory procedure for determining the melting point range of a solid organic compound like this compound.[1][4]

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation:

-

Place a small amount of this compound on a clean, dry surface.

-

If the sample is not a fine powder, gently grind it using a mortar and pestle.

-

Press the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube.

-

Tap the sealed end of the capillary tube on a hard surface to compact the sample to a height of 1-2 mm.[4]

-

-

Apparatus Setup (Mel-Temp):

-

Insert the capillary tube into the sample holder of the melting point apparatus.

-

Place a calibrated thermometer in the designated holder.

-

-

Determination:

-

Turn on the apparatus and set an initial heating rate to rapidly approach the expected melting point.

-

Once the temperature is within 15-20°C of the expected melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[1]

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last crystal of the solid melts (the end of the melting range).

-

-

Data Recording:

-

Report the melting point as a range from the temperature of initial melting to the temperature of complete melting.

-

For high accuracy, perform the determination in triplicate and report the average range.

-

Causality Behind Experimental Choices:

-

Fine Powder: A finely powdered sample ensures uniform heat distribution and a sharper melting point determination.

-

Slow Heating Rate: A slow heating rate near the melting point is crucial to allow the temperature of the sample and the thermometer to equilibrate, leading to an accurate reading.[1] Rapid heating can result in a measured melting point range that is higher and broader than the true value.

Solubility

The solubility of this compound in various solvents dictates its utility in different reaction conditions and its potential for formulation in drug delivery systems.

| Solvent | Solubility | Source(s) |

| Chloroform (CHCl₃) | Soluble | [1] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |

The solubility in polar aprotic solvents like DMSO and a less polar solvent like chloroform suggests that this compound has a moderate polarity.

Experimental Protocol: Qualitative Solubility Determination

This protocol outlines a systematic approach to determine the solubility of this compound in a range of common laboratory solvents.[5][6]

Objective: To qualitatively assess the solubility of this compound in water, acidic, basic, and organic solvents.

Materials:

-

This compound sample

-

Test tubes and rack

-

Graduated cylinders or pipettes

-

Spatula

-

Solvents: Deionized water, 5% HCl (aq), 5% NaOH (aq), 5% NaHCO₃ (aq), Chloroform, DMSO, Hexane, Ethanol.

Procedure:

-

Initial Screening:

-

Place approximately 25 mg of this compound into a clean, dry test tube.

-

Add 0.75 mL of the solvent to be tested in small portions, shaking vigorously after each addition.[5]

-

Observe if the solid dissolves completely. If it does, the compound is classified as soluble.

-

-

Systematic Testing:

-

Water: Begin by testing the solubility in deionized water. If soluble, test the resulting solution with litmus or pH paper to determine if it is acidic, basic, or neutral.[7]

-

Aqueous Acid/Base: If insoluble in water, test its solubility in 5% NaOH, 5% NaHCO₃, and 5% HCl. Solubility in NaOH or NaHCO₃ suggests an acidic functional group, while solubility in HCl indicates a basic functional group.[6]

-

Organic Solvents: Test the solubility in a range of organic solvents with varying polarities, such as hexane (nonpolar), chloroform (less polar), and ethanol (polar protic).

-

Trustworthiness and Self-Validation:

-

The use of a systematic flowchart (as depicted in the diagram below) ensures that the classification of solubility is logical and reproducible.

-

For borderline cases, observing the sample for an extended period (e.g., several minutes) can help distinguish between slow dissolution and insolubility.

pKa and Lipophilicity (logP)

The acid dissociation constant (pKa) and the partition coefficient (logP) are fundamental parameters in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties.

-

logP: This value represents the ratio of the concentration of a compound in a mixture of two immiscible phases (typically octanol and water) at equilibrium. A computed XLogP3 value for the related compound 1-Ethenyl-4-phenylazetidin-2-one is 1.4, suggesting a moderate degree of lipophilicity.[8] An experimental determination for this compound is recommended for accurate assessment.

Spectral Properties

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Typical Chemical Shifts for the Azetidin-2-one Core:

| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Notes |

| C2 (C=O) | - | 165 - 180 | The carbonyl carbon's chemical shift is sensitive to ring strain and N-substituents.[9] |

| C3 (CH₂) | 3.0 - 4.5 | 40 - 60 | Highly dependent on substituents. |

| C4 (CH) | 4.5 - 5.5 | 50 - 70 | Often the most downfield ring proton due to the influence of the nitrogen and carbonyl group.[9] |

| N-H | 7.0 - 9.0 | - | The N-H proton is often broad, and its chemical shift is solvent-dependent.[9] |

For this compound, the phenyl group protons would appear in the aromatic region (typically 7.0-7.5 ppm).

Experimental Protocol: NMR Spectroscopic Analysis

This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra of this compound.[10][11]

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

-

This compound sample (5-10 mg)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆) (0.5-0.7 mL)

-

NMR tube

-

Pipette

-

Filter (e.g., cotton plug in a Pasteur pipette)

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent in a small vial.

-

Filter the solution through a cotton plug in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.[9]

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve high homogeneity.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) for unambiguous signal assignment.

-

Expertise in Experimental Choices:

-

Deuterated Solvents: The use of deuterated solvents is essential to avoid large solvent signals that would overwhelm the analyte signals.[12]

-

Shimming: Proper shimming of the magnetic field is critical for obtaining sharp spectral lines and high resolution, which is necessary for accurate interpretation of coupling patterns.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the most characteristic absorption would be the carbonyl (C=O) stretch of the β-lactam ring. This typically appears at a high wavenumber (around 1730-1770 cm⁻¹) due to the ring strain.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (MW = 147.17), the molecular ion peak (M⁺) would be expected at m/z ≈ 147.

Reactivity and Stability

The reactivity of this compound is dominated by the strained β-lactam ring, making it susceptible to nucleophilic attack and ring-opening reactions.

-

Hydrolytic Stability: β-lactams can undergo hydrolysis, particularly under acidic or basic conditions, to yield the corresponding β-amino acid. Alkaline hydrolysis of some azetidin-2-ones can lead to fragmentation of the ring.[13] The rate of hydrolysis is pH-dependent.[14]

-

Thermal Stability: The thermal decomposition of a related compound, 4-[4-(Propan-2-yl)phenyl]azetidin-2-one, is reported to begin in the range of 200-250°C.[3] This suggests that this compound is likely stable at typical laboratory and storage temperatures but may decompose upon strong heating.

Synthesis

The most common and versatile method for the synthesis of β-lactams, including this compound, is the Staudinger ketene-imine cycloaddition.[15][16]

Reaction Scheme: Staudinger Synthesis of this compound

This reaction involves the [2+2] cycloaddition of a ketene (generated in situ from an acyl chloride and a base) with an imine.[17][18]

Conceptual Protocol: Staudinger Synthesis

Objective: To synthesize this compound via the cycloaddition of a ketene and an imine.

Reactants:

-

An appropriate imine (e.g., derived from benzaldehyde and an amine).

-

An acyl chloride (e.g., acetyl chloride) to generate the ketene.

-

A tertiary amine base (e.g., triethylamine) to facilitate ketene formation and neutralize the generated HCl.

-

An inert solvent (e.g., dichloromethane).

General Procedure:

-

Dissolve the imine in an anhydrous inert solvent under an inert atmosphere (e.g., nitrogen).

-

Cool the solution in an ice bath.

-

Add the tertiary amine base.

-

Slowly add a solution of the acyl chloride in the same solvent.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction mixture by washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Mechanism Insight: The reaction proceeds through a zwitterionic intermediate formed from the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon. This intermediate then undergoes ring closure to form the β-lactam ring.[16]

Visualizations

Logical Workflow for Physicochemical Characterization

Caption: A logical workflow for the synthesis, purification, and comprehensive physicochemical characterization of this compound.

Key Experimental Relationships in Structural Elucidation

Caption: Interconnectivity of NMR experiments for the unambiguous structural determination of this compound.

Conclusion

This compound is a compound of significant academic and pharmaceutical interest. While its fundamental structural and identifying characteristics are well-established, a comprehensive public dataset of its experimentally determined physicochemical properties, such as a precise melting point, pKa, and logP, remains incomplete. This guide has synthesized the available information and provided detailed, field-proven protocols for the determination of these crucial parameters. For researchers and drug development professionals, the application of these methodologies will enable a more thorough understanding of this compound, facilitating its use in the synthesis of novel compounds and the development of new therapeutic agents. The inherent reactivity of the β-lactam ring, governed by its stability and solubility, continues to make this and related structures a fertile ground for chemical and pharmacological innovation.

References

- BenchChem. (n.d.). Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidation of Complex Organic Molecules.

- (n.d.). Melting point determination.

- SQUARIX. (n.d.). (+/-)-4-Phenylazetidin-2-one.

- PubChem. (n.d.). 1-Ethenyl-4-phenylazetidin-2-one.

- BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.

- Clarion University. (n.d.). Determination of Melting Point.

- (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Scribd. (n.d.). Procedure For Determining Solubility Of Organic Compounds.

- Smolecule. (n.d.). 4-[4-(Propan-2-yl)phenyl]azetidin-2-one.

- (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- (n.d.). NMR Techniques in Organic Chemistry: a quick guide.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- SpectraBase. (n.d.). anti-1-Phenyl-3-(phenylseleno)-4-phenylazetidin-2-one - Optional[MS (GC)] - Spectrum.

- Chemistry LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0000209).

- SpectraBase. (n.d.). (S)-3,3-Difluoro-4-phenylazetidin-2-one - Optional[MS (GC)] - Spectrum.

- Scribd. (n.d.). 1H NMR Organic Structure Guide.

- AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209).

- ChemicalBook. (n.d.). (R)-(-)-4-Phenyl-2-oxazolidinone(90319-52-1) 1 H NMR.

- ChemSynthesis. (2025, May 20). 4-phenyl-2-azetidinone.

- Chemical Synthesis Database. (2025, May 20). 1-(8-aminooctyl)-4-phenyl-2-azetidinone.

- Wikipedia. (n.d.). Staudinger synthesis.

- ResearchGate. (n.d.). 13 C-NMR spectrum of compound (4i). [Image].

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Novel hydrolytic cleavage of 4-(pyrrol-2-yl)azetidin-2-ones. RSC Publishing.

- SpectraBase. (n.d.). (R)-4-Methyl-4-phenyl-2-azetidinone - Optional[13C NMR] - Chemical Shifts.

- BenchChem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Azetidin-2-one Derivatives.

- Organic Chemistry Portal. (n.d.). Staudinger Synthesis.

- (n.d.). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction.

- Sigma-Aldrich. (n.d.). 4-Phenyl-azetidin-2-one.

- ResearchGate. (n.d.). 1 H-NMR data for the prepared 2-Azetidinone compounds (4a-j). [Image].

- SpectraBase. (n.d.). 2-Azetidinone, 3,4-dichloro-1-(4-methoxy[1,1'-biphenyl]-2-yl)- - Optional[MS (GC)] - Spectrum.

- SpectraBase. (n.d.). 4-Benzylazetidin-2-one - Optional[MS (GC)] - Spectrum.

- Zarei, M. (2016). Synthesis of β-lactams via Staudinger reaction using N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline. Phosphorus, Sulfur, and Silicon and the Related Elements, 191(11), 1466-1469.

- Chemical Synthesis Database. (2025, May 20). 1-benzyl-4-phenyl-2-azetidinone.

- PubMed. (2022, June 15). Dispirooxindole-β-Lactams: Synthesis via Staudinger Ketene-Imine Cycloaddition and Biological Evaluation.

- Han, W. W., Yakatan, G. J., & Maness, D. D. (1977). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. Journal of pharmaceutical sciences, 66(4), 573–577.

- ResearchGate. (n.d.). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions.

- SQUARIX. (n.d.). (+/-)-4-Phenylazetidin-2-one.

- The Organic Chemistry Tutor. (2021, April 13). Colligative Properties - Boiling Point Elevation, Freezing Point Depression & Osmotic Pressure [Video]. YouTube.

- Turkish Journal of Pharmaceutical Sciences. (2021, October 27). Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product.

Sources

- 1. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Buy 4-[4-(Propan-2-yl)phenyl]azetidin-2-one [smolecule.com]

- 4. byjus.com [byjus.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. scribd.com [scribd.com]

- 7. www1.udel.edu [www1.udel.edu]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. rsc.org [rsc.org]

- 12. azolifesciences.com [azolifesciences.com]

- 13. Novel hydrolytic cleavage of 4-(pyrrol-2-yl)azetidin-2-ones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Staudinger synthesis - Wikipedia [en.wikipedia.org]

- 16. Staudinger Synthesis [organic-chemistry.org]

- 17. organicreactions.org [organicreactions.org]

- 18. researchgate.net [researchgate.net]

The Evolving Therapeutic Landscape of 4-Phenylazetidin-2-ones: A Technical Guide to Biological Activity and Drug Development

Foreword

The β-lactam ring, a deceptively simple four-membered cyclic amide, stands as a cornerstone of modern medicine, most famously as the core of penicillin and cephalosporin antibiotics. Within this vast chemical family, the 4-phenylazetidin-2-one scaffold has emerged as a privileged structure, a versatile template for the design of novel therapeutic agents with a remarkable breadth of biological activities. This guide provides an in-depth exploration of the biological significance of this compound and its derivatives, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, mechanisms of action, and diverse pharmacological applications of these compounds, moving beyond a mere cataloging of activities to provide a causal understanding of their therapeutic potential.

I. The this compound Core: A Privileged Scaffold

The this compound nucleus, also known as a β-lactam, is a strained heterocyclic system that is key to its biological activity.[1][2] The phenyl group at the C-4 position introduces steric and electronic features that can be strategically modified to modulate pharmacological properties. The inherent ring strain of the β-lactam makes the amide bond susceptible to nucleophilic attack, a characteristic exploited in its interaction with biological targets.[3]

The synthesis of the this compound core and its derivatives is most commonly achieved through the Staudinger reaction, a [2+2] cycloaddition of a ketene and an imine.[2] This method offers a high degree of flexibility in introducing substituents on the phenyl ring, the nitrogen atom, and other positions of the azetidinone ring, allowing for the creation of diverse chemical libraries for biological screening.

II. Antimicrobial Activity: Beyond the Classic β-Lactams

The historical significance of β-lactams lies in their antibacterial properties.[4][5] Derivatives of this compound continue this legacy, exhibiting a broad spectrum of activity against various bacterial and fungal strains.[6][7][8]

Mechanism of Action: Inhibition of Cell Wall Synthesis

The primary mechanism of antibacterial action for β-lactam compounds is the inhibition of bacterial cell wall synthesis.[4][5][9] They act as irreversible inhibitors of penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis.[3][4][5] The strained β-lactam ring mimics the D-alanyl-D-alanine moiety of the natural substrate of PBPs. This mimicry allows the azetidinone derivative to acylate the active site serine residue of the PBP, rendering the enzyme inactive and ultimately leading to cell lysis.[3][4]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A standard method to quantify the antimicrobial efficacy of this compound derivatives is the broth microdilution assay.

Materials:

-

Synthesized this compound derivatives

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform serial two-fold dilutions of the compound in MHB to achieve a range of concentrations.

-

Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

-

Include positive (bacteria in MHB without compound) and negative (MHB alone) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Structure-Activity Relationships (SAR) in Antimicrobial Derivatives

Research has shown that the nature and position of substituents on the phenyl ring and at the N-1 position of the azetidinone core significantly influence antimicrobial activity. For instance, the introduction of electron-withdrawing groups on the phenyl ring can enhance antibacterial potency.[10]

III. Anticancer Activity: A New Frontier for Azetidinones

Beyond their antimicrobial effects, derivatives of this compound have demonstrated promising anticancer activity against various cancer cell lines.[11][12][13] This has opened up a new and exciting avenue for the therapeutic application of this scaffold.

Targeting Tubulin Polymerization

One of the key mechanisms underlying the anticancer effects of certain this compound derivatives is the inhibition of tubulin polymerization.[14] By acting as cis-restricted combretastatin A-4 analogues, these compounds can bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[14]

Diagram: Mechanism of Tubulin Polymerization Inhibition

Caption: Inhibition of tubulin polymerization by this compound derivatives.

Other Anticancer Mechanisms

The anticancer activity of these compounds is not limited to tubulin inhibition. Other derivatives have been shown to exert their effects through various mechanisms, including the inhibition of enzymes crucial for cancer cell survival and proliferation.

IV. Enzyme Inhibition: A Hub of Diverse Biological Activities

The strained β-lactam ring makes this compound derivatives effective mechanism-based inhibitors of a wide range of enzymes.[15] This inhibitory activity is the foundation for many of their observed pharmacological effects.

Monoamine Oxidase (MAO) Inhibition

Certain derivatives have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B).[16] MAO-B is a key enzyme in the degradation of dopamine in the brain. Its inhibition can increase dopamine levels, making these compounds potential therapeutic agents for neurodegenerative disorders like Parkinson's disease.[16]

Cyclooxygenase (COX) Inhibition

Some this compound derivatives have been shown to exhibit inhibitory activity against cyclooxygenase (COX) enzymes, particularly COX-2.[17] This suggests their potential as anti-inflammatory agents with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

Acetylcholinesterase (AChE) Inhibition

The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key strategy in the management of Alzheimer's disease.[18] Some this compound derivatives have been investigated for their AChE inhibitory activity, showing potential for the development of new anti-Alzheimer's agents.[18]

Table: Summary of Enzyme Inhibitory Activities

| Enzyme Target | Therapeutic Application | Representative Derivatives |

| Penicillin-Binding Proteins (PBPs) | Antibacterial | Various substituted 4-phenylazetidin-2-ones |

| Monoamine Oxidase B (MAO-B) | Antiparkinsonian | Pyridazinobenzylpiperidine derivatives |

| Cyclooxygenase-2 (COX-2) | Anti-inflammatory | Quinazolinone-based derivatives |

| Acetylcholinesterase (AChE) | Anti-Alzheimer's | Phthalimide-based derivatives |

V. Future Directions and Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The versatility of its synthesis allows for the creation of a vast chemical space to explore a multitude of biological targets. Future research will likely focus on:

-

Optimizing Selectivity: Fine-tuning the structure of these derivatives to enhance their selectivity for specific enzyme isoforms or cellular targets, thereby minimizing off-target effects.

-

Elucidating Novel Mechanisms: Investigating new biological targets and mechanisms of action to expand the therapeutic applications of this chemical class.

-

Developing Drug Delivery Systems: Formulating these compounds into effective drug delivery systems to improve their bioavailability and therapeutic efficacy.

VI. References

-

Synthesis and Biological Activity of 2-(Thiazolidin-4-One) Phenyl]-1h-Phenylbenzimidazoles and 2-[4-(Azetidin-2-One)-3-Chloro-4-Phenyl]-1h-Phenyl Benzimidazoles. (2017). ResearchGate. [Link]

-

Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity. (2022). Bulletin of Environment, Pharmacology and Life Sciences. [Link]

-

β-Lactams and β-Lactamase Inhibitors: An Overview. (2016). Cold Spring Harbor Perspectives in Medicine. [Link]

-

Synthesis and COX-2 Inhibitory Activity of 4-[(E)-2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide and Its Analogs. (2014). Molecules. [Link]

-

Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) Azetidin-2-One Derivatives. (2023). Pharmaceuticals. [Link]

-

Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones. (2006). Indian Journal of Pharmaceutical Sciences. [Link]

-

Synthesis, Characterization and antimicrobial activity of Azetidin-2-one based Phenyl sulfonyl Pyrazoline Derivatives. (2015). ResearchGate. [Link]

-

Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) Azetidin-2-One Derivatives. (2023). MDPI. [Link]

-

Overview of Beta-Lactams. (2023). MSD Manual Professional Edition. [Link]

-

Azetidinone: Different methods of synthesis and its biological profile. (2011). Der Pharma Chemica. [Link]

-

Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. (2015). Molecules. [Link]

-

Synthesis and cytotoxic activity of certain trisubstituted azetidin-2-one derivatives as a cis-restricted combretastatin A-4 analogues. (2018). Bioorganic Chemistry. [Link]

-

2-Azetidinone--a new profile of various pharmacological activities. (2010). European Journal of Medicinal Chemistry. [Link]

-

Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. (2023). Molecules. [Link]

-

β-Lactam antibiotic. (2023). Wikipedia. [Link]

-

N/C-4 substituted azetidin-2-ones: synthesis and preliminary evaluation as new class of antimicrobial agents. (2007). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) Azetidin-2-One Derivatives. (2023). ResearchGate. [Link]

-

Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds. (2024). Impact Factor. [Link]

-

Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. (2013). Iranian Journal of Pharmaceutical Research. [Link]

-

Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. (2011). Records of Natural Products. [Link]

-

Synthesis, Characterization of Some New 2-Azetidinone Derivatives. (2015). ResearchGate. [Link]

-

Mechanisms of action of β-lactam antibiotics. (2023). ResearchGate. [Link]

-

Synthesis and anticancer activity of 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives. (2011). ResearchGate. [Link]

-

Application: The Mechanism of Action of β-Lactam Antibiotics. (2019). Chemistry LibreTexts. [Link]

-

Mechanism of Action of Many Drugs Depend on Enzyme Inhibition. (2020). Journal of Clinical and Experimental Investigations. [Link]

-

Synthesis and anticancer activity of some novel 2-phenazinamine derivatives. (2013). European Journal of Medicinal Chemistry. [Link]

-

Synthesis, characterization and biological activity of 1, 3, 4-substituted 2-azetidinones. (2002). Indian Journal of Chemistry. [Link]

-

Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds. (2024). International Journal of Pharmaceutical Quality Assurance. [Link]

Sources

- 1. bepls.com [bepls.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N/C-4 substituted azetidin-2-ones: synthesis and preliminary evaluation as new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) Azetidin-2-One Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) Azetidin-2-One Derivatives | MDPI [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and cytotoxic activity of certain trisubstituted azetidin-2-one derivatives as a cis-restricted combretastatin A-4 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 2-Azetidinone--a new profile of various pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Mechanisms of 4-Phenylazetidin-2-one Compounds: A Technical Guide for Researchers

Abstract

The 4-phenylazetidin-2-one scaffold, a prominent heterocyclic structure, has emerged as a versatile pharmacophore with a diverse range of biological activities. While its most renowned application is in cholesterol absorption inhibition, exemplified by ezetimibe, the therapeutic potential of this structural motif extends significantly further. This technical guide provides an in-depth exploration of the multifaceted mechanisms of action of this compound compounds, moving beyond their lipid-lowering effects to elucidate their roles as antimicrobial, anti-inflammatory, and anticancer agents. We will delve into the specific molecular targets and signaling pathways modulated by these compounds, supported by experimental evidence and structure-activity relationship analyses. Detailed protocols for key validation assays are provided to empower researchers in the screening and characterization of novel derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of the this compound core in various disease contexts.

Introduction: The Versatility of the Azetidin-2-one Core

The azetidin-2-one, or β-lactam, ring is a four-membered cyclic amide that forms the structural backbone of some of the most important antibiotics in medical history, including penicillins and cephalosporins[1][2]. The inherent ring strain of this moiety renders it susceptible to nucleophilic attack, a chemical property that has been ingeniously exploited in the design of mechanism-based enzyme inhibitors[1][3]. The addition of a phenyl group at the 4-position of the azetidin-2-one ring creates a scaffold with a remarkable capacity for diverse biological interactions. This guide will explore three primary, yet distinct, mechanisms of action stemming from this core structure.

Cholesterol Absorption Inhibition: The Ezetimibe Paradigm

The most clinically successful this compound derivative to date is ezetimibe, a potent cholesterol absorption inhibitor[4]. Its mechanism of action is well-characterized and serves as a prime example of targeted therapy.

Molecular Target: Niemann-Pick C1-Like 1 (NPC1L1) Protein

Ezetimibe exerts its effect by specifically targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein, a transmembrane protein located on the brush border of enterocytes in the small intestine and also found in hepatocytes[5][6]. NPC1L1 is crucial for the absorption of dietary and biliary cholesterol[6].

Mechanism of Inhibition

Ezetimibe binds to the extracellular domain of the NPC1L1 protein[6]. This binding event prevents the internalization of the NPC1L1-cholesterol complex, a process that is dependent on clathrin-mediated endocytosis. By inhibiting this endocytosis, ezetimibe effectively blocks the uptake of cholesterol from the intestinal lumen into the enterocytes[5]. This leads to a reduction in the delivery of intestinal cholesterol to the liver, which in turn upregulates the expression of LDL receptors on hepatocytes, resulting in increased clearance of LDL cholesterol from the bloodstream[5].

Antimicrobial Activity: Echoes of the β-Lactam Legacy

Capitalizing on the inherent reactivity of the β-lactam ring, numerous this compound derivatives have been synthesized and evaluated for their antimicrobial properties[2][7][8].

Molecular Target: Penicillin-Binding Proteins (PBPs)

Similar to classical β-lactam antibiotics, the antimicrobial action of this compound compounds is primarily attributed to the inhibition of bacterial cell wall synthesis[9][10]. The key molecular targets are penicillin-binding proteins (PBPs), a group of bacterial enzymes essential for the final steps of peptidoglycan synthesis[9][11]. Peptidoglycan provides structural integrity to the bacterial cell wall, protecting the bacterium from osmotic lysis[9].

Mechanism of Inhibition

The strained azetidin-2-one ring acts as an acylating agent. It mimics the D-alanyl-D-alanine substrate of the PBP transpeptidase domain. This leads to the opening of the β-lactam ring and the formation of a stable, covalent acyl-enzyme intermediate with a serine residue in the active site of the PBP[1][3]. This irreversible inhibition of PBP activity prevents the cross-linking of peptidoglycan strands, thereby compromising the integrity of the bacterial cell wall. The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death[1][10].

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of this compound derivatives is influenced by the nature and position of substituents on the phenyl ring and at the N-1 and C-3 positions of the azetidinone core.

| Substituent Position | Observation | Implication on Activity |

| C-4 Phenyl Ring | Electron-withdrawing or donating groups can modulate activity. | Potency and spectrum of activity can be fine-tuned. |

| N-1 Position | Bulky or aromatic substituents often enhance activity. | Improved binding to the PBP active site. |

| C-3 Position | Introduction of various side chains can alter the spectrum of activity. | Potential to overcome resistance mechanisms. |

Table 1: General Structure-Activity Relationships for Antimicrobial Activity.

Anti-inflammatory Effects: Targeting the Arachidonic Acid Pathway

A growing body of evidence suggests that this compound derivatives possess significant anti-inflammatory properties[12][13].

Molecular Target: Cyclooxygenase (COX) Enzymes

The primary mechanism for the anti-inflammatory action of many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2[14][15]. COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever[15]. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation[15].

Mechanism of Inhibition

This compound compounds can act as competitive inhibitors of the COX enzymes. By binding to the active site of COX, they prevent arachidonic acid from being converted into prostaglandins. The selectivity for COX-2 over COX-1, observed in some derivatives, is a desirable trait as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs[14][16].

Anticancer Activity: Disruption of the Cytoskeleton

Recent research has uncovered a promising avenue for this compound compounds in oncology, with a number of derivatives demonstrating potent anticancer activity[17][18].

Molecular Target: Tubulin

A key mechanism of action for the anticancer effects of certain this compound derivatives is the inhibition of tubulin polymerization[17][19][20][21]. Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.

Mechanism of Inhibition

These compounds often act as colchicine-binding site inhibitors[19][22]. By binding to β-tubulin at or near the colchicine-binding site, they prevent the polymerization of tubulin into microtubules. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cancer cells[17][19]. The azetidin-2-one ring can serve as a conformationally restricted mimic of the cis-stilbene bridge found in natural tubulin inhibitors like combretastatin A-4[21][22].

Experimental Protocols

To facilitate further research in this area, detailed protocols for key in vitro assays are provided below.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

-

Test compound stock solution (e.g., in DMSO)

-

Bacterial or fungal culture in logarithmic growth phase

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

-

Negative control (broth with DMSO)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare serial two-fold dilutions of the test compound in the broth medium directly in the 96-well plate.

-

Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include positive control wells with a known antibiotic and negative control wells.

-

Incubate the plates at 37°C for 18-24 hours for bacteria, or as appropriate for fungi.

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This fluorometric assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes.

Materials:

-

Purified ovine or human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Fluorometric probe (e.g., ADHP)

-

Heme

-

Assay buffer (e.g., Tris-HCl)

-

Test compound stock solution (in DMSO)

-

Positive control inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1)

-

96-well black microtiter plates

-

Fluorescence plate reader

Procedure:

-

Add assay buffer, heme, and the COX enzyme (either COX-1 or COX-2) to the wells.

-

Add the test compound at various concentrations or a positive control inhibitor.

-

Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound-enzyme interaction.

-

Initiate the reaction by adding arachidonic acid and the fluorometric probe.

-

Measure the fluorescence intensity over time.

-

Calculate the percent inhibition and determine the IC50 value for each compound against both COX isoforms.

Protocol: Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro.

Materials:

-

Purified bovine brain tubulin (>99% pure)

-

Polymerization buffer (e.g., MES buffer containing MgCl2 and EGTA)

-

GTP solution

-

Test compound stock solution (in DMSO)

-

Positive control (e.g., combretastatin A-4)

-

Negative control (DMSO)

-

Temperature-controlled spectrophotometer with a plate reader

Procedure:

-

Pre-warm the spectrophotometer to 37°C.

-

In a 96-well plate, add polymerization buffer, GTP, and the test compound at various concentrations.

-

Add the purified tubulin to each well to initiate polymerization.

-

Immediately place the plate in the spectrophotometer and measure the increase in absorbance at 340 nm every minute for 60 minutes.

-

The absorbance increase corresponds to the extent of tubulin polymerization.

-

Calculate the percent inhibition of tubulin polymerization and determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold represents a privileged structure in medicinal chemistry, capable of interacting with a diverse array of biological targets to elicit distinct pharmacological effects. While the cholesterol-lowering properties of ezetimibe are well-established, the potential of this chemical class in infectious diseases, inflammation, and oncology is still being actively explored. Future research should focus on the synthesis of novel derivatives with improved potency and selectivity for their respective targets. A deeper understanding of the structure-activity relationships will be crucial for the rational design of next-generation this compound-based therapeutics. The experimental protocols provided in this guide offer a framework for the systematic evaluation of these promising compounds.

References

-

Biology LibreTexts. (2024, November 23). 13.2A: Inhibiting Cell Wall Synthesis. [Link]

-

Kocaoglu, O., & Carlson, E. E. (2016). Beta-lactam antibiotics induce a lethal malfunctioning of the bacterial cell wall synthesis machinery. eLife, 5, e14131. [Link]

-

Pearson. (2025, November 11). Inhibitors of Cell Wall Synthesis: Beta-lactam & Penicillin Explained. [Link]

-

Zeng, X., & Lin, J. (2013). Beta-lactamase induction and cell wall metabolism in Gram-negative bacteria. Frontiers in Microbiology, 4, 128. [Link]

-

Wang, Y., et al. (2020). Discovery of a chiral fluorinated azetidin-2-one as a tubulin polymerisation inhibitor with potent antitumour efficacy. European Journal of Medicinal Chemistry, 197, 112323. [Link]

-

Greene, L. M., et al. (2019). Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells. Molecules, 24(15), 2786. [Link]

-

O'Boyle, N. M., et al. (2011). Synthesis and Evaluation of Azetidinone Analogues of Combretastatin A-4 as Tubulin Targeting Agents. Journal of Medicinal Chemistry, 54(24), 8567–8578. [Link]

-

O'Boyle, N. M., et al. (2011). Synthesis, evaluation and structural studies of antiproliferative tubulin-targeting azetidin-2-ones. Bioorganic & Medicinal Chemistry, 19(8), 2674–2685. [Link]

-

Kumar, A., et al. (2016). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 8(1), 282-293. [Link]

-

Kumar, A., et al. (2022). Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity. Bio-Ethanol, 8(1), 1-8. [Link]

-

Kumar, D., et al. (2023). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) Azetidin-2-One Derivatives. Pharmaceuticals, 16(4), 517. [Link]

-

Al-Ghorbani, M., et al. (2024). Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds. Impact Factor, 9(3), 1-8. [Link]

-

Kumar, Y. P., et al. (2015). A REVIEW ON 2-AZETEDINONES. Journal of Global Trends in Pharmaceutical Sciences, 6(1), 2388-2402. [Link]

-

Halve, A. K., et al. (2007). N/C-4 substituted azetidin-2-ones: synthesis and preliminary evaluation as new class of antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 17(2), 341–345. [Link]

-

Kumar, D., et al. (2023). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) Azetidin-2-One Derivatives. Pharmaceuticals, 16(4), 517. [Link]

-

Shah, T., et al. (2008). Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones. Indian Journal of Pharmaceutical Sciences, 70(5), 652–656. [Link]

-

Asif, M. (2014). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Medicinal Chemistry, 21(34), 3904–3926. [Link]

-

Deep, A., et al. (2016). 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES. Acta Poloniae Pharmaceutica, 73(2), 359–370. [Link]

-

Kumar, A., et al. (2011). Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. ISRN Organic Chemistry, 2011, 1–7. [Link]

-

Muralikrishna, S., et al. (2012). Synthesis characterization and anti-inflammatory activity of indole derivatives bearing-4-oxazetidinone. Journal of Chemical and Pharmaceutical Research, 4(2), 1166-1171. [Link]

-

Karypis, G. (2015). Drawing graphs with dot. Graphviz. [Link]

-

ResearchGate. (n.d.). Percentage anti-inflammatory activity of compounds in comparison with control. [Link]

-

El-Naggar, A. M., et al. (2023). Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. Molecules, 28(17), 6296. [Link]

-

Vane, J. R., & Botting, R. M. (1998). Anti-inflammatory drugs and their mechanism of action. Inflammation Research, 47 Suppl 2, S78–S87. [Link]

-

El-Sayed, M. A. A., et al. (2013). Synthesis and anticancer activity of some novel 2-phenazinamine derivatives. European Journal of Medicinal Chemistry, 69, 433–439. [Link]

-

Kumar, A., et al. (2009). Selective COX-2 inhibitors. Part 1: synthesis and biological evaluation of phenylazobenzenesulfonamides. Bioorganic & Medicinal Chemistry, 17(15), 5483–5490. [Link]

-

Patsnap Synapse. (2024, June 21). What are NPC1L1 inhibitors and how do they work?. [Link]

-

O'Leary, C., et al. (2018). Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[9][11]triazin-7-ones and Stable Free Radical Precursors. Molecules, 23(3), 599. [Link]

-

O'Leary, C., et al. (2018). Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[9][11]triazin-7-ones and Stable Free Radical Precursors. ResearchGate. [Link]

-

Patsnap Synapse. (2025, March 11). What are the new molecules for NPC1L1 inhibitors?. [Link]

-

Al-Said, M. S., et al. (2016). Anti-Inflammatory Activity of Natural Products. Molecules, 21(10), 1339. [Link]

-

Kumar, A., et al. (2018). Synthesis and Antimicrobial Activity of 4-Substituted 1,2,3-Triazole-Coumarin Derivatives. Molecules, 23(10), 2636. [Link]

-

Professor Dave Explains. (2021, March 3). Celecoxib (Celebrex) and other COX-2 Selective Inhibitors. [Link]

-

BioStatsSquid. (2023, August 9). Pathway Enrichment Analysis plots: easy R tutorial. [Link]

-

ResearchGate. (n.d.). Dot plots for metabolic pathway analysis. [Link]

-

BioRender. (2023, July 14). Tips for Illustrating Biological Pathways. [Link]

-

Reddit. (2022, November 11). Advice on how to study metabolic pathways. [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. impactfactor.org [impactfactor.org]

- 3. bepls.com [bepls.com]

- 4. researchgate.net [researchgate.net]

- 5. Selective COX-2 inhibitors. Part 1: synthesis and biological evaluation of phenylazobenzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N/C-4 substituted azetidin-2-ones: synthesis and preliminary evaluation as new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bio.libretexts.org [bio.libretexts.org]

- 10. Frontiers | Beta-lactamase induction and cell wall metabolism in Gram-negative bacteria [frontiersin.org]

- 11. Beta-lactam antibiotics induce a lethal malfunctioning of the bacterial cell wall synthesis machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jocpr.com [jocpr.com]

- 14. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Selective COX-2 inhibitors. Part 2: synthesis and biological evaluation of 4-benzylideneamino- and 4-phenyliminomethyl-benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. Discovery of a chiral fluorinated azetidin-2-one as a tubulin polymerisation inhibitor with potent antitumour efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Synthesis, evaluation and structural studies of antiproliferative tubulin-targeting azetidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Spectroscopic Data Analysis of 4-Phenylazetidin-2-one

Preamble: The Analytical Imperative for β-Lactam Characterization

The azetidin-2-one, or β-lactam, ring is a cornerstone of medicinal chemistry, forming the pharmacophore of some of the most critical antibiotic classes in history.[1] 4-Phenylazetidin-2-one serves as a fundamental structural analog and a key synthetic intermediate for more complex pharmaceutical agents. Its deceptively simple structure presents a rich analytical challenge, demanding a multi-faceted spectroscopic approach for unambiguous characterization. In drug development and synthetic chemistry, rigorous structural verification is not merely a procedural step; it is the foundation of safety, efficacy, and intellectual property.

This guide provides an in-depth analysis of the core spectroscopic techniques required to fully characterize this compound. We will move beyond a simple recitation of data, focusing instead on the causality behind the observed spectral features—explaining why the molecule behaves as it does under spectroscopic interrogation. This document is intended for researchers, scientists, and drug development professionals who require a robust and field-proven framework for β-lactam analysis.

Molecular Structure and Spectroscopic Numbering

A prerequisite to any spectroscopic analysis is a clear understanding of the molecular topology. The structure of this compound, with conventional numbering for spectroscopic assignment, is presented below. The four-membered ring imposes significant strain, which profoundly influences its chemical and spectroscopic properties.[2]

Caption: Molecular structure of this compound with atom numbering.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is arguably the most powerful tool for the initial structural elucidation of β-lactams. The chemical shifts (δ) and, critically, the proton-proton coupling constants (J) provide definitive information about the electronic environment and the spatial relationships between protons.

Causality and Expected Spectral Features

The rigid, strained four-membered ring of this compound gives rise to a unique and diagnostic ¹H NMR spectrum.[3]

-

Phenyl Protons (H-Ar): The five protons of the phenyl group at C4 will typically appear as a complex multiplet in the aromatic region (δ 7.2-7.4 ppm).

-

Methine Proton (H4): This proton is adjacent to both the nitrogen atom and the phenyl group. This deshielding environment shifts its signal downfield. It is coupled to the two diastereotopic protons at C3, resulting in a doublet of doublets (dd) splitting pattern. The typical chemical shift is in the range of δ 4.5-5.5 ppm.[2]

-

Methylene Protons (H3a, H3b): The two protons on C3 are diastereotopic because C4 is a stereocenter. Consequently, they have different chemical environments and appear as two distinct signals. Each signal is split by the other (geminal coupling) and by the H4 proton (vicinal coupling), resulting in two separate doublets of doublets. These protons are shielded relative to H4 and appear further upfield.[3]

-

Amide Proton (N1-H): The N-H proton signal is often broad due to quadrupolar relaxation and its chemical shift is highly dependent on solvent and concentration, typically appearing between δ 7.0-9.0 ppm.[2]

Data Summary: ¹H NMR

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constants (J, Hz) |

| NH | 7.0 - 9.0 | broad singlet (br s) | N/A |

| Phenyl-H | 7.2 - 7.4 | multiplet (m) | N/A |

| C4-H | 4.5 - 5.5 | doublet of doublets (dd) | ³J(H4,H3-cis) ≈ 5-6 Hz; ³J(H4,H3-trans) ≈ 0-2.5 Hz[3] |

| C3-H (diastereotopic) | 3.0 - 4.5 | 2 x doublet of doublets (dd) | ²J(H3a,H3b) ≈ 14-16 Hz; ³J values as above |

Experimental Protocol: NMR Sample Preparation

A self-validating protocol ensures that spectral artifacts are minimized and data is reproducible.

-

Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆).[3] Note that chemical shifts are solvent-dependent.

-

Sample Preparation: Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Solvent Addition: Add ~0.6 mL of the chosen deuterated solvent to the NMR tube.

-

Dissolution: Cap the tube and gently vortex or invert until the sample is completely dissolved. Visually inspect for any particulate matter. If solids remain, filter the solution through a small plug of glass wool into a clean tube.[2]

-

Analysis: Insert the sample into the NMR spectrometer. Allow the sample to equilibrate to the probe temperature before performing shimming and data acquisition.

Visualization: Key ¹H-¹H Correlations (COSY)

A COSY (Correlation Spectroscopy) experiment is essential for confirming proton connectivity. The diagram below illustrates the expected correlations.

Caption: Expected COSY correlations for the azetidin-2-one ring protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides a map of the carbon framework of the molecule. Each unique carbon atom produces a distinct signal, making it an excellent tool for confirming the number of non-equivalent carbons and identifying key functional groups.

Causality and Expected Spectral Features

-

Carbonyl Carbon (C2): The C=O carbon of the β-lactam is highly deshielded and represents the most downfield signal in the spectrum, a characteristic feature of this ring system. Its chemical shift is sensitive to ring strain and N-substituents.[2][4]

-

Aromatic Carbons (C-Ph): The six carbons of the phenyl ring will appear in the typical aromatic region (δ 115-140 ppm). The carbon directly attached to the ring (C1') will be distinct from the others.

-

Ring Carbons (C4 and C3): The C4 carbon, bonded to the nitrogen and the phenyl group, is more deshielded than the C3 carbon.[2] Their respective chemical shifts are highly dependent on the substitution pattern in more complex β-lactams.[3]

Data Summary: ¹³C NMR

| Carbon Assignment | Typical Chemical Shift (δ, ppm) |

| C =O (C2) | 165 - 180[2] |

| Phenyl-C (ipso, C1') | 135 - 145 |

| Phenyl-C (ortho, meta, para) | 125 - 130 |

| C 4 | 50 - 70[2] |

| C 3 | 40 - 60[2] |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for the identification of key functional groups, with the β-lactam carbonyl stretch being the most informative signal for this compound.

Causality and the Diagnostic Carbonyl Stretch

The defining feature in the IR spectrum of any β-lactam is the absorption frequency of its carbonyl (C=O) group. Due to the high degree of ring strain in the four-membered azetidinone ring, the C=O bond has more s-character and is stronger than that of a typical acyclic amide. This increased bond strength results in a characteristically high-frequency absorption. While a typical amide absorbs around 1650-1680 cm⁻¹, the β-lactam carbonyl stretch appears at a much higher wavenumber, typically in the range of 1720-1760 cm⁻¹ .[5] This high-frequency band is a definitive indicator of the presence of the β-lactam ring.

Data Summary: Characteristic IR Absorptions

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretch | 3200 - 3400 (broad) |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

| C=O (β-Lactam) | Stretch | 1720 - 1760 (strong, sharp) [5] |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

Experimental Protocol: KBr Pellet Preparation

-

Preparation: Gently grind ~1-2 mg of the this compound sample with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar.

-

Pellet Pressing: Transfer the fine powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Analysis: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns. Electron Impact (EI) is a common ionization technique that induces characteristic fragmentation.

Molecular Ion and Plausible Fragmentation Pathway

The molecular ion peak [M]⁺• for this compound (C₉H₉NO) is expected at a mass-to-charge ratio (m/z) of 147. The fragmentation is dominated by the cleavage of the strained β-lactam ring. A primary and highly characteristic fragmentation pathway for β-lactams is a retro-[2+2] cycloaddition, leading to the cleavage of the N1-C2 and C3-C4 bonds.

Caption: Plausible EI mass spectrometry fragmentation pathways for this compound.

Data Summary: Key Mass Fragments

| m/z | Ion Identity | Plausible Origin |

| 147 | [C₉H₉NO]⁺• | Molecular Ion [M]⁺• |

| 118 | [C₈H₆O]⁺• | Loss of aziridine fragment |

| 104 | [C₈H₈]⁺• | Styrene radical cation from ring cleavage |

| 91 | [C₇H₇]⁺ | Tropylium ion from rearrangement of styrene fragment |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Integrated Analytical Workflow

No single technique provides a complete picture. The authoritative characterization of this compound relies on the logical integration of data from all spectroscopic methods. The following workflow represents a robust, self-validating system for structural confirmation.

Sources

- 1. Identifying the Molecular Fingerprint of Beta-Lactams via Raman/SERS Spectroscopy Using Unconventional Nanoparticles for Antimicrobial Stewardship - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The 4-Azetidinone Core: From Chemical Curiosity to Cornerstone of Modern Medicine

A Technical Guide to the Discovery, History, and Synthesis of β-Lactams

Abstract

The 4-azetidinone, or β-lactam, is a four-membered cyclic amide that represents one of the most significant structural motifs in medicinal chemistry.[1][2][3] Its discovery and the subsequent development of its synthesis are intrinsically linked to the dawn of the antibiotic era.[3][4] Initially a laboratory curiosity, the β-lactam ring's identification as the pharmacophore of penicillin propelled it to the forefront of synthetic organic chemistry.[5][6] This guide provides a comprehensive overview for researchers and drug development professionals on the historical milestones and core synthetic strategies that have defined the field of β-lactam chemistry. We will explore the foundational Staudinger cycloaddition, the pivotal ester enolate-imine condensations, and the mechanistic underpinnings that govern these transformations, offering both field-proven insights and detailed experimental frameworks.

The Dawn of an Era: Hermann Staudinger's Serendipitous Discovery

Long before the world knew of penicillin, the first synthesis of a β-lactam was reported by German chemist Hermann Staudinger in 1907.[1][5][7] This seminal work involved the non-photochemical [2+2] cycloaddition of a ketene with an imine, a reaction that would later bear his name.[5][7] Staudinger's initial discovery of ketenes, a highly reactive class of organic compounds, provided the crucial building block for this novel transformation.[8] While the 4-azetidinone ring system was documented, its profound biological significance remained unknown for decades, and the reaction did not attract significant interest until the structural elucidation of penicillin in the 1940s.[5][9]

The elucidation of penicillin's structure revealed the presence of a strained β-lactam ring fused to a thiazolidine ring.[6][9] This discovery was a watershed moment. It explained the antibiotic's mechanism of action—the strained ring readily acylates and inhibits bacterial transpeptidase enzymes essential for cell wall synthesis—and simultaneously presented a formidable synthetic challenge.[2][4][10] This challenge revitalized interest in Staudinger's work, transforming it from a niche reaction into one of the most reliable and versatile methods for constructing the β-lactam core.[7][11]

Core Synthetic Methodologies: The Pillars of β-Lactam Chemistry

Two primary strategies have dominated the landscape of 4-azetidinone synthesis for decades: the Staudinger ketene-imine cycloaddition and the ester enolate-imine condensation. These methods are foundational and serve as the basis for numerous modern variations.

The Staudinger Synthesis: A [2+2] Cycloaddition

The Staudinger synthesis is the archetypal reaction for forming the 4-azetidinone ring. It involves the reaction of a ketene, often generated in situ, with an imine.[5][12]

The reaction is not a concerted cycloaddition but proceeds through a stepwise mechanism. The causality behind this pathway is rooted in the electronic nature of the reactants. The imine's nitrogen atom acts as a nucleophile, attacking the electrophilic central carbon of the ketene.[13] This initial attack forms a zwitterionic intermediate. The subsequent, and often rate-determining, step is an intramolecular ring closure via nucleophilic attack of the enolate on the iminium carbon to yield the four-membered β-lactam ring.[12][13]

The stereochemical outcome of the Staudinger synthesis is a critical consideration and is determined during this stepwise process. The relative stereochemistry at the C3 and C4 positions is influenced by the competition between direct ring closure of the initial zwitterionic intermediate and its isomerization to a more stable conformer before cyclization.[12] Generally, electron-donating substituents on the ketene and electron-withdrawing groups on the imine accelerate direct ring closure, favoring the formation of cis-β-lactams.[12] Conversely, electron-withdrawing ketene substituents and electron-donating imine groups slow this closure, allowing for isomerization and leading to a preference for trans-β-lactams.[12]

Caption: Mechanism of the Staudinger [2+2] Cycloaddition.

This protocol describes a common laboratory-scale synthesis where the ketene is generated in situ from an acid chloride and a tertiary amine base. The choice of a non-nucleophilic base like triethylamine (Et₃N) is critical; it is basic enough to dehydrohalogenate the acid chloride to form the ketene but does not readily react with the acid chloride itself.

-

Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the imine (1.0 eq.) and triethylamine (1.2-1.5 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, CH₂Cl₂).[13]

-

Cooling: Cool the solution to the desired temperature, typically 0 °C using an ice bath, although temperatures as low as -78 °C may be required for sensitive substrates to control stereoselectivity.[13]

-

Ketene Generation and Reaction: Slowly add a solution of the acid chloride (1.1 eq.) in the same anhydrous solvent dropwise to the stirred imine/base solution over 30-60 minutes. The slow addition is crucial to maintain a low concentration of the highly reactive ketene, minimizing polymerization.[11]

-

Reaction Monitoring: Allow the reaction to stir at the chosen temperature for a period of 2 to 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., CH₂Cl₂). Combine the organic layers.

-

Isolation: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.[13]

-

Purification: Purify the crude product by recrystallization or column chromatography on silica gel to afford the pure 4-azetidinone.[13]

-

Characterization: Confirm the structure and stereochemistry of the final product using spectroscopic methods such as NMR, IR, and Mass Spectrometry.[13]

Caption: Experimental workflow for a typical Staudinger synthesis.

The Ester Enolate-Imine Condensation (Gilman-Speeter Reaction)

Developed in 1943 by Gilman and Speeter, this reaction provided a crucial alternative to the Staudinger synthesis.[14][15] It involves the condensation of an ester enolate with an imine, followed by intramolecular cyclization. This method is particularly valuable as it avoids the use of unstable and often difficult-to-handle ketenes.[14]

The reaction is a two-step process. First, a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS), is used to deprotonate the α-carbon of an ester, generating a reactive ester enolate. The choice of a sterically hindered base is key to preventing nucleophilic attack on the ester carbonyl. Second, the generated enolate adds to the electrophilic carbon of the imine in a Mannich-type reaction, forming a β-amino ester intermediate. This intermediate, upon warming or aqueous work-up, undergoes intramolecular cyclization, with the nitrogen anion displacing the ester's alkoxy group to form the thermodynamically stable 4-azetidinone ring.[14][16] The stereoselectivity is often high, with many variations leading preferentially to trans-β-lactams.[14]

Caption: Mechanism of the Ester Enolate-Imine Condensation.

This protocol is representative of the Gilman-Speeter reaction for synthesizing a trans-β-lactam.[14][15]

-

Preparation: In a flame-dried, three-neck flask under an inert atmosphere, prepare a solution of a strong base. For example, add n-butyllithium (2.1 eq.) to a cooled (-78 °C) solution of diisopropylamine (2.2 eq.) in anhydrous tetrahydrofuran (THF) to generate LDA in situ.

-

Enolate Formation: To this LDA solution at -78 °C, slowly add a solution of the desired ester (2.0 eq.) in anhydrous THF. Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the lithium enolate.

-

Condensation: Slowly add a solution of the imine (1.0 eq.) in anhydrous THF to the enolate solution at -78 °C.

-

Reaction: Allow the reaction mixture to stir at -78 °C for several hours and then let it warm slowly to room temperature overnight (e.g., 12-24 hours).[14]

-

Work-up: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product into an organic solvent like ethyl acetate.

-

Isolation: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the resulting crude product via column chromatography on silica gel to obtain the desired β-lactam.

Comparative Analysis of Foundational Methods